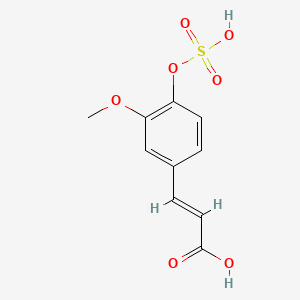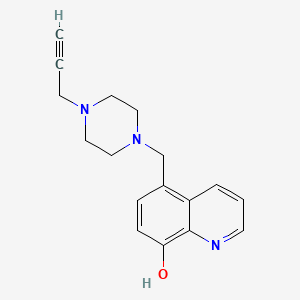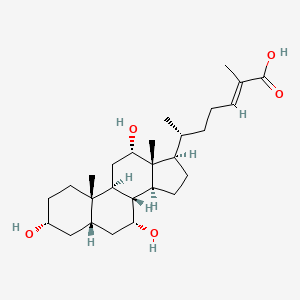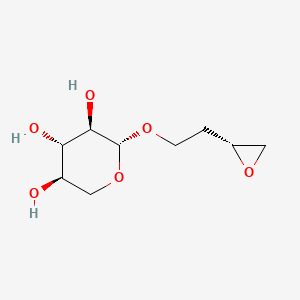
阿魏酸4-硫酸酯
概述
描述
阿魏酸4-硫酸酯是阿魏酸的代谢产物,阿魏酸是一种存在于多种植物中的酚类化合物。 这种化合物以其血管舒张特性和降低小鼠血压的能力而闻名 。 阿魏酸本身在谷物、蔬菜、水果和中草药中含量丰富,由于其酚类结构,它表现出强大的抗氧化潜力 .
科学研究应用
阿魏酸4-硫酸酯在科学研究中具有广泛的应用:
化学: 它被用作模型化合物来研究酚类硫酸酯的行为。
生物学: 它的血管舒张特性使其成为心血管研究中的一个关注点。
医学: 它具有潜在的治疗应用,因为它具有降低血压和抗氧化特性的能力。
作用机制
阿魏酸4-硫酸酯的作用机制涉及其与各种分子靶点和途径的相互作用:
血管舒张: 它通过调节一氧化氮通路和减少氧化应激来引起动脉舒张。
抗氧化活性: 它清除活性氧,抑制氧化应激相关通路。
抗炎作用: 它减少促炎细胞因子和酶的表达
安全和危害
未来方向
生化分析
Biochemical Properties
Ferulic acid 4-sulfate plays a significant role in biochemical reactions, particularly due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmission . Additionally, ferulic acid 4-sulfate can modulate the activity of superoxide dismutase and catalase, enzymes that play crucial roles in mitigating oxidative stress . These interactions highlight the compound’s potential in protecting cells from oxidative damage.
Cellular Effects
Ferulic acid 4-sulfate exerts several effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in cancer cells by generating reactive oxygen species and interfering with the cell cycle . Furthermore, ferulic acid 4-sulfate can modulate the expression of genes involved in inflammation and oxidative stress, thereby exerting anti-inflammatory and antioxidant effects . These cellular effects underscore the compound’s potential in therapeutic applications.
Molecular Mechanism
The molecular mechanism of ferulic acid 4-sulfate involves its interaction with various biomolecules. It can bind to and inhibit enzymes such as acetylcholinesterase, thereby affecting neurotransmission . Additionally, ferulic acid 4-sulfate can activate signaling pathways such as the phosphatidylinositol 3 kinase/protein kinase B (PI3K/AKT) pathway, which plays a role in cell survival and proliferation . The compound’s ability to modulate gene expression further contributes to its therapeutic potential, as it can influence the expression of genes involved in oxidative stress and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ferulic acid 4-sulfate have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, retaining its antioxidant and anti-inflammatory properties . Long-term exposure to ferulic acid 4-sulfate has been observed to reduce oxidative stress and inflammation in cells, highlighting its potential for chronic therapeutic applications .
Dosage Effects in Animal Models
The effects of ferulic acid 4-sulfate vary with different dosages in animal models. At lower doses, the compound has been shown to exert neuroprotective effects, improving memory and reducing amyloid-beta deposition in models of Alzheimer’s disease . At higher doses, ferulic acid 4-sulfate may exhibit toxic effects, such as inducing oxidative stress and apoptosis in certain cell types . These findings emphasize the importance of determining optimal dosages for therapeutic applications.
Metabolic Pathways
Ferulic acid 4-sulfate is involved in various metabolic pathways, including those related to oxidative stress and inflammation. It can modulate the activity of enzymes such as superoxide dismutase and catalase, which are involved in the detoxification of reactive oxygen species . Additionally, ferulic acid 4-sulfate can influence the levels of metabolites such as glutathione, further contributing to its antioxidant properties . These interactions highlight the compound’s role in maintaining cellular redox balance.
Transport and Distribution
The transport and distribution of ferulic acid 4-sulfate within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s sulfated nature enhances its solubility, facilitating its transport across cell membranes . Once inside the cell, ferulic acid 4-sulfate can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects . These properties make it a promising candidate for targeted therapeutic applications.
Subcellular Localization
Ferulic acid 4-sulfate is localized in various subcellular compartments, including the cytoplasm and nucleus. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For instance, the compound’s interaction with nuclear receptors can facilitate its accumulation in the nucleus, where it can modulate gene expression . Understanding the subcellular localization of ferulic acid 4-sulfate is crucial for elucidating its mechanism of action and therapeutic potential.
准备方法
合成路线和反应条件: 阿魏酸4-硫酸酯的合成通常涉及阿魏酸的硫酸化。这可以通过阿魏酸与三氧化硫-吡啶络合物在吡啶等有机溶剂中反应来实现。 反应通常在室温下进行数小时,然后进行纯化步骤以分离所需产物 .
工业生产方法: 阿魏酸4-硫酸酯的工业生产可能涉及生物技术方法,例如使用基因工程微生物生产阿魏酸,然后进行化学硫酸化。 与纯化学合成相比,这种方法更可持续且更具成本效益 .
化学反应分析
反应类型: 阿魏酸4-硫酸酯可以进行各种化学反应,包括:
氧化: 它可以被氧化形成醌和其他氧化产物。
还原: 还原反应可以将其转化回阿魏酸。
取代: 在特定条件下,硫酸根可以被其他官能团取代.
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 可以使用硼氢化钠等还原剂。
取代: 卤代烃等试剂可以促进取代反应.
主要产物:
氧化: 醌和其他氧化衍生物。
还原: 阿魏酸。
取代: 各种取代的阿魏酸衍生物.
相似化合物的比较
阿魏酸4-硫酸酯可以与其他酚类硫酸酯和衍生物进行比较:
阿魏酸: 母体化合物,以其抗氧化和抗炎特性而闻名。
咖啡酸4-硫酸酯: 另一种具有类似抗氧化特性的酚类硫酸酯,但具有不同的分子靶点。
芥子酸4-硫酸酯: 表现出类似的血管舒张特性,但效力和功效不同
属性
IUPAC Name |
(E)-3-(3-methoxy-4-sulfooxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O7S/c1-16-9-6-7(3-5-10(11)12)2-4-8(9)17-18(13,14)15/h2-6H,1H3,(H,11,12)(H,13,14,15)/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPATWACAAOHTJ-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ferulic acid 4-O-sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029200 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
86321-29-1, 151481-53-7 | |
| Record name | 2-Propenoic acid, 3-(3-methoxy-4-(sulfooxy)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086321291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ferulic acid 4-O-sulfate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDV7C77DVB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ferulic acid 4-O-sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029200 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(13R)-2,13-dihydroxy-13-[(2R)-5-[(5R)-5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1235258.png)





![(E)-but-2-enedioic acid;[4-[(1S)-1-(methylamino)-3-(4-nitrophenoxy)propyl]phenyl] N,N-dimethylcarbamate](/img/structure/B1235268.png)

![6-Hydroxybicyclo[2.2.2]octane-2-one](/img/structure/B1235270.png)





